2-(2-Bromoquinolin-4-yl)acetic acid
Description
2-(2-Bromoquinolin-4-yl)acetic acid is a brominated quinoline derivative featuring an acetic acid substituent at the 4-position of the quinoline core. The bromine atom at the 2-position of the quinoline ring likely imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(2-bromoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-10-5-7(6-11(14)15)8-3-1-2-4-9(8)13-10/h1-5H,6H2,(H,14,15) |
InChI Key |
YOYJOORHWWMCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of quinoline derivatives, including 2-(2-Bromoquinolin-4-yl)acetic acid, often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the bromine atom or the quinoline ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
2-(2-Bromoquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with 2-(2-Bromoquinolin-4-yl)acetic acid:
Key Observations:
- Core Structure Differences: Quinoline vs. Heterocyclic Influence: Oxazole and pyridine cores alter electronic properties and solubility. Oxazole derivatives (e.g., ) may exhibit higher metabolic stability due to reduced susceptibility to oxidation.
- Substituent Positioning: Bromine at the 2-position on quinoline (target compound) vs. 3-position on phenyl () leads to distinct electronic effects. In phenylacetic acid analogs, bromine increases adjacent C–C–C bond angles (121.5°), indicating strong electron-withdrawing character .
Physicochemical Properties
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